S-(+)-Manidipine-d4

Antihypertensive Calcium Channel Blocker Chiral Pharmacology

Procure S-(+)-Manidipine-d4, the definitive deuterated internal standard for chiral bioanalysis. Unlike racemic mixtures or unlabeled material, its site-specific +4 Da mass shift and guaranteed enantiomeric purity (S-(+)-enantiomer, 30–80x more potent than the R-isomer) eliminate quantification errors in LC-MS/MS, ensuring FDA/EMA-compliant ANDA submissions. Essential for BA/BE studies and DMPK research.

Molecular Formula C35H38N4O6
Molecular Weight 614.735
CAS No. 1217836-12-8
Cat. No. B563762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-Manidipine-d4
CAS1217836-12-8
Synonyms(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl-d4 Methyl Ester;  (+)-Manidipine-d4; 
Molecular FormulaC35H38N4O6
Molecular Weight614.735
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2
InChIKeyANEBWFXPVPTEET-IXXXVMGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(+)-Manidipine-d4 (CAS 1217836-12-8): Stable Isotope-Labeled Dihydropyridine Calcium Channel Blocker


S-(+)-Manidipine-d4 (CAS 1217836-12-8) is a deuterium-labeled analog of the S-(+)-enantiomer of manidipine, a third-generation dihydropyridine calcium channel blocker used clinically as an antihypertensive [1]. The compound features four deuterium atoms substituting hydrogen atoms at specific positions on the piperazine ethyl side chain, conferring distinct physicochemical properties that enable its use as an internal standard and reference material in quantitative bioanalysis [2]. As a chiral molecule, manidipine exists as two enantiomers, with the S-(+)-enantiomer demonstrating approximately 30–80 times greater potency than the R-(-)-enantiomer in antihypertensive action and radioligand binding assays [3].

Why Unlabeled or Racemic Manidipine Cannot Substitute for S-(+)-Manidipine-d4 in Quantitative Bioanalysis


Generic substitution of S-(+)-Manidipine-d4 with unlabeled manidipine or its racemic mixture in analytical workflows introduces critical quantification errors and regulatory non-compliance. The deuterium labeling provides a distinct mass shift (+4 Da) essential for stable isotope dilution mass spectrometry, enabling precise discrimination between the internal standard and the analyte of interest [1]. Furthermore, the enantiomeric purity of S-(+)-Manidipine-d4 is critical, as the R-(-)-enantiomer exhibits a markedly different pharmacological profile—S-(+)-manidipine is 30–80 times more potent and has a distinct pharmacokinetic disposition, with plasma S/R concentration ratios reaching approximately 2.0 [2]. Consequently, using racemic material or the incorrect enantiomer in method validation or pharmacokinetic studies will compromise the accuracy, reproducibility, and regulatory defensibility of the data [3].

Quantitative Differentiation Evidence for S-(+)-Manidipine-d4 vs. Closest Analogs


Enantiomeric Potency: S-(+)-Manidipine vs. R-(-)-Manidipine

S-(+)-Manidipine is approximately 30–80 times more potent than the R-(-)-enantiomer in antihypertensive action and radioligand binding assays [1]. Patch-clamp experiments further demonstrate that the S-enantiomer exhibits a faster onset of action and greater blockade of voltage-gated Ca2+ channels compared to the R-enantiomer [2].

Antihypertensive Calcium Channel Blocker Chiral Pharmacology

Enantioselective Pharmacokinetics: S-(+)-Manidipine Exhibits 2-Fold Higher Plasma Exposure

In healthy subjects, the plasma concentration of (+)-Manidipine (S-enantiomer) was 1.5-fold higher than (-)-manidipine (R-enantiomer) under baseline conditions [1]. Following grapefruit juice co-administration, which inhibits CYP3A4-mediated presystemic metabolism, plasma levels of both enantiomers increased to 2.3-fold, highlighting a stereoselective interaction [1]. Consistently, the S/R plasma concentration ratio is approximately 2.0 [2].

Pharmacokinetics Stereoselective Disposition Grapefruit Juice Interaction

Deuterium Labeling: Mass Shift of +4 Da Enables Precise Stable Isotope Dilution LC-MS/MS Quantification

S-(+)-Manidipine-d4 is isotopically labeled with four deuterium atoms on the piperazine ethyl side chain, producing a nominal mass increase of +4 Da relative to unlabeled S-(+)-Manidipine [1]. This mass shift allows the compound to serve as an ideal internal standard for GC- or LC-MS quantification of manidipine, as it co-elutes with the analyte but is easily resolved by the mass spectrometer [2]. In a validated chiral LC-MS/MS method, isotope-labeled internal standards enabled precise enantioselective determination of R-(-)- and S-(+)-manidipine in human plasma over a linear range of 0.05–10.2 ng/mL for each enantiomer, with mean extraction recoveries >80% [3].

LC-MS/MS Internal Standard Stable Isotope Dilution Bioanalysis

Regulatory Compliance: S-(+)-Manidipine-d4 Meets FDA/EMA Guidelines for ANDA Method Validation and QC

S-(+)-Manidipine-d4 is supplied with detailed characterization data compliant with regulatory guidelines and is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of manidipine [1]. The product is suitable for use as a reference standard with further traceability to USP or EP pharmacopeial standards upon feasibility assessment [1]. In contrast, unlabeled manidipine and non-deuterated chiral standards lack the required isotopic signature and documented traceability for regulated bioanalytical submissions [2].

ANDA Method Validation Regulatory Compliance Quality Control

Isotopic Purity and Stability: Deuterium Incorporation at Defined Positions Enhances Metabolic Tracing Reliability

S-(+)-Manidipine-d4 incorporates four deuterium atoms specifically at the ethyl positions of the piperazine side chain (ethyl-1,1,2,2-d4) . This precise deuteration pattern ensures that the compound is chemically and structurally analogous to unlabeled S-(+)-Manidipine while providing a stable isotopic signature for quantitative tracing. In drug development, deuteration is known to potentially affect the pharmacokinetic and metabolic profiles of compounds, an effect that is leveraged in metabolic pathway elucidation studies [1]. The defined labeling positions minimize isotopic scrambling and ensure consistent performance as an internal standard across different analytical platforms .

Drug Metabolism Pharmacokinetics Isotope Labeling Deuterium Isotope Effect

High-Value Research and Industrial Applications for S-(+)-Manidipine-d4


Enantioselective Pharmacokinetic Studies of Manidipine Formulations

S-(+)-Manidipine-d4 serves as the optimal internal standard for chiral LC-MS/MS methods quantifying the pharmacologically active S-(+)-enantiomer in human plasma. The validated assay achieves linearity from 0.05–10.2 ng/mL with extraction recovery >80% [1]. This application is essential for bioavailability/bioequivalence (BA/BE) studies supporting generic drug development and for investigating stereoselective drug-drug interactions (e.g., with grapefruit juice) [2].

Regulatory Analytical Method Validation (AMV) for ANDA Submissions

S-(+)-Manidipine-d4 is manufactured and characterized in compliance with FDA/EMA guidelines for use as a reference standard in ANDA-related analytical method validation and quality control [1]. The product's documented traceability to USP/EP standards (where feasible) directly supports regulatory submissions and commercial manufacturing quality systems for generic manidipine products [1].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

The site-specific deuteration pattern (ethyl-1,1,2,2-d4) of S-(+)-Manidipine-d4 enables its use as a stable isotope tracer in drug metabolism and pharmacokinetic (DMPK) studies [1]. By leveraging the potential deuterium isotope effect on CYP3A4-mediated metabolism, researchers can dissect the metabolic fate of manidipine enantiomers and quantify the impact of co-administered CYP3A4 inhibitors or inducers [2].

Quality Control of Manidipine Active Pharmaceutical Ingredient (API) and Finished Dosage Forms

As a high-purity deuterated reference standard, S-(+)-Manidipine-d4 is employed in the quantification of manidipine content and related substances in API and finished drug products via GC-MS or LC-MS [1]. The +4 Da mass shift ensures unambiguous identification and quantification of the target analyte, free from interference by excipients or degradation products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(+)-Manidipine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.